molecular formula C14H10N2O5 B1364505 3-[(3-nitrobenzoyl)amino]benzoic Acid CAS No. 106590-58-3

3-[(3-nitrobenzoyl)amino]benzoic Acid

Cat. No. B1364505
CAS RN: 106590-58-3
M. Wt: 286.24 g/mol
InChI Key: WDZJWBKUKXGVAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-nitrobenzoyl)amino]benzoic acid is an organic compound with the molecular formula C14H10N2O5 . It has a molecular weight of 286.24 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 3-[(3-nitrobenzoyl)amino]benzoic acid can be represented by the InChI code: 1S/C14H10N2O5/c17-13(9-3-2-6-12(8-9)16(20)21)15-11-5-1-4-10(7-11)14(18)19/h1-8H,(H,15,17)(H,18,19) . This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

3-[(3-nitrobenzoyl)amino]benzoic acid is a white or slightly beige powder . It is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .

Scientific Research Applications

Organic Chemistry and Industrial Production

3-[(3-nitrobenzoyl)amino]benzoic acid has significant applications in organic chemistry, particularly in the synthesis of ketoprofen, an anti-inflammatory analgesic drug. This compound is synthesized from benzoic acid through a nitration reaction, followed by reduction reactions. The synthesis process explores different methods, including the use of palladium-charcoal catalysts, which have shown high catalytic activity and selectivity, thereby increasing the yield of the target product (Yin Qun, 2010).

Doping Agent in Polyaniline Synthesis

This compound has been utilized as a doping agent in the synthesis of polyaniline, a conducting polymer. When doped with benzoic acid derivatives, including 3-[(3-nitrobenzoyl)amino]benzoic acid, polyaniline exhibits enhanced electrical conductivity. Such materials have applications in advanced technological domains, like electronics and materials science (C. A. Amarnath & S. Palaniappan, 2005).

Luminescence Sensitization

This chemical is explored for its potential in luminescence sensitization. Thiophenyl-derivatized nitrobenzoic acid ligands, similar in structure to 3-[(3-nitrobenzoyl)amino]benzoic acid, have been evaluated for their ability to sensitize Eu(III) and Tb(III) luminescence. Such studies are crucial for developing new luminescent materials with potential applications in imaging and sensing technologies (Subha Viswanathan & A. Bettencourt-Dias, 2006).

Synthesis of Anthraquinone Dyes

The compound plays a role in the synthesis of anthraquinone dyes. Its nitration, followed by cyclization, leads to the formation of various amino-derivatives of anthraquinone, which are valuable in dye manufacturing (J. Arient et al., 1967).

Antibacterial Activity Research

Research into the antibacterial properties of 3-hydroxy benzoic acid derivatives, structurally related to 3-[(3-nitrobenzoyl)amino]benzoic acid, shows promising results. These compounds are being evaluated for their potential as chemotherapeutic agents and their efficacy in managing bacterial infections (Maruti S. Satpute et al., 2018).

Safety and Hazards

This compound may be harmful if swallowed and may cause respiratory irritation. It can also cause skin and serious eye irritation. It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

3-[(3-nitrobenzoyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-13(9-3-2-6-12(8-9)16(20)21)15-11-5-1-4-10(7-11)14(18)19/h1-8H,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZJWBKUKXGVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394331
Record name 3-[(3-nitrobenzoyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-nitrobenzoyl)amino]benzoic Acid

CAS RN

106590-58-3
Record name 3-[(3-nitrobenzoyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.